molecular formula C10H15NO B148611 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone CAS No. 133611-44-6

1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone

Cat. No. B148611
CAS RN: 133611-44-6
M. Wt: 165.23 g/mol
InChI Key: FGFYNEXRFFGWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, also known as IBP, is a synthetic compound that belongs to the pyrrole class of organic compounds. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its effects on the central nervous system, such as its ability to modulate the release of neurotransmitters and its interaction with ion channels and receptors.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. This compound has been shown to interact with the GABAA receptor, which is involved in the regulation of neurotransmitter release and the inhibition of neuronal activity. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the reduction of inflammation and pain. It has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity, which allows for precise control over its effects. It also has a relatively long half-life, which allows for sustained effects over a longer period of time. However, this compound also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, including the investigation of its potential therapeutic applications in the treatment of epilepsy, neuropathic pain, and other neurological disorders. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and purity of this compound, making it more accessible for scientific research.

Synthesis Methods

1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone can be synthesized using a variety of methods, including the reaction of isobutyraldehyde with pyrrole in the presence of an acid catalyst, and the reaction of isobutyryl chloride with pyrrole in the presence of a base catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.

properties

CAS RN

133611-44-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C10H15NO/c1-8(2)6-11-5-4-10(7-11)9(3)12/h4-5,7-8H,6H2,1-3H3

InChI Key

FGFYNEXRFFGWIN-UHFFFAOYSA-N

SMILES

CC(C)CN1C=CC(=C1)C(=O)C

Canonical SMILES

CC(C)CN1C=CC(=C1)C(=O)C

synonyms

Ethanone, 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]- (9CI)

Origin of Product

United States

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